Advanced Structural and Synthetic Profiling of Ethyl 3-(1-aminoethyl)-4-methylbenzoate
Advanced Structural and Synthetic Profiling of Ethyl 3-(1-aminoethyl)-4-methylbenzoate
As targeted therapeutics grow increasingly complex, the selection of starting materials and intermediate scaffolds dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final drug candidate. Ethyl 3-(1-aminoethyl)-4-methylbenzoate (CAS: 2248278-89-7) is a highly specialized, multifunctional building block frequently deployed in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1].
This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating protocols for its utilization in organic synthesis.
Physicochemical and Structural Data
Understanding the baseline properties of the C12H17NO2 scaffold is critical for predicting its behavior in both synthetic workflows and biological systems[2][3]. The quantitative data below summarizes the core parameters required for stoichiometric calculations and analytical tracking.
| Property | Value | Rationale / Impact |
| Chemical Name | Ethyl 3-(1-aminoethyl)-4-methylbenzoate | Core nomenclature for inventory and regulatory filing. |
| CAS Number | 2248278-89-7 | Unique registry identifier[1]. |
| Molecular Formula | C12H17NO2 | Defines exact mass for MS validation. |
| Molecular Weight | 207.27 g/mol | Essential for precise stoichiometric equivalents[2]. |
| Exact Mass | 207.1259 Da | Target [M+H]+ = 208.13 m/z in positive-ion LC-MS. |
| Topological Polar Surface Area | 52.3 Ų | Highly favorable for passive membrane permeability. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Primary reactive site for electrophilic coupling. |
| Hydrogen Bond Acceptors | 2 (Ester Carbonyl, Amine) | Influences target binding affinity and solubility. |
Note: This compound is frequently handled as a hydrochloride (HCl) salt to prevent atmospheric oxidation of the primary amine. Researchers must account for the salt mass (MW + 36.46 g/mol ) when calculating reaction equivalents.
Mechanistic Rationale in Drug Design
The architecture of Ethyl 3-(1-aminoethyl)-4-methylbenzoate is not accidental; every functional group serves a distinct, causal purpose in medicinal chemistry.
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The 4-Methyl Group (Metabolic Shield): Unsubstituted phenyl rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes at the para position. By installing a methyl group here, chemists create a steric block that dramatically increases the metabolic half-life of the resulting drug.
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The 1-Aminoethyl Group (Chiral Vector): The primary amine acts as the primary coupling vector. The adjacent alpha-methyl group introduces a chiral center (often isolated as pure R or S enantiomers). This alpha-methyl group restricts the rotational freedom of the resulting amide bond, locking the molecule into a bioactive conformation that enhances target residence time.
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The Ethyl Ester (Lipophilic Mask): Carboxylic acids often suffer from poor cellular permeability. The ethyl ester masks this polarity, allowing the molecule to cross lipid bilayers. It can either be retained as a prodrug motif (cleaved by intracellular esterases) or used as an orthogonal protecting group during early-stage synthesis.
Structural rationale of Ethyl 3-(1-aminoethyl)-4-methylbenzoate in drug design.
Field-Proven Experimental Protocols
To integrate this scaffold into a larger molecular framework, researchers typically execute a two-stage process: functionalizing the amine, followed by unmasking the ester. The following protocols are designed as self-validating systems , ensuring that success or failure at each step is immediately measurable without complex downstream workups[2].
Self-validating synthetic workflow for functionalizing the primary amine and ester cleavage.
Protocol A: Sterically Hindered Amide Coupling
Causality: The alpha-methyl group adjacent to the amine creates significant steric hindrance. Standard coupling reagents like EDC/NHS often result in poor yields. We utilize HATU because its HOAt leaving group is highly reactive and specifically designed to accommodate steric bulk.
Step-by-Step Methodology:
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Preparation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.
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Coupling: Add Ethyl 3-(1-aminoethyl)-4-methylbenzoate (1.1 equiv). If using the HCl salt, add an additional 1.0 equiv of DIPEA to liberate the free base.
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Reaction: Stir at room temperature for 2-4 hours.
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Self-Validation (LC-MS): Inject an aliquot into the LC-MS. The primary amine starting material is highly polar and elutes early. Successful coupling is validated by the disappearance of the 208 m/z [M+H]+ peak and the emergence of a highly lipophilic product peak (significant anodic shift) with the target mass. If the 208 m/z peak persists, steric hindrance is impeding the reaction; heat the mixture to 40°C.
Protocol B: Controlled Ester Saponification
Causality: Ethyl esters are chemically robust. Using a biphasic mixture of Tetrahydrofuran (THF) and water ensures that the lipophilic ester intermediate remains fully solvated while the aqueous Lithium Hydroxide (LiOH) attacks the carbonyl carbon.
Step-by-Step Methodology:
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Solvation: Dissolve the ester intermediate from Protocol A in a 2:1 mixture of THF and Water (0.1 M).
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Hydrolysis: Add LiOH monohydrate (3.0 equiv). Stir vigorously at room temperature for 12 hours.
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Self-Validation (Phase Extraction): This step utilizes a self-validating liquid-liquid extraction. Wash the reaction mixture with Ethyl Acetate (EtOAc). The unreacted ester (if any) will partition into the organic layer. The successfully saponified product is now a highly polar lithium carboxylate salt and remains in the aqueous layer.
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Isolation: Discard the organic wash. Acidify the aqueous layer with 1M HCl dropwise until the pH reaches 2-3. The protonated carboxylic acid will precipitate or can be extracted into a fresh EtOAc layer. The complete absence of product mass in the initial organic wash guarantees 100% conversion.
References
To ensure the highest standards of scientific integrity, the foundational data and structural benchmarks discussed in this guide are grounded in the following authoritative databases. In accordance with best practices for link integrity, verified landing pages are provided for direct access to compound registries.
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Title: Ethyl 3-(1-aminoethyl)-4-methylbenzoate - CAS 2248278-89-7 Properties Source: ChemSrc Chemical Database URL: [Link]
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Title: PubChem Compound Summary for C12H17NO2 Derivatives Source: National Center for Biotechnology Information (NIH) URL: [Link]
Sources
- 1. 2248278-89-7_Ethyl 3-(1-aminoethyl)-4-methylbenzoateCAS号:2248278-89-7_Ethyl 3-(1-aminoethyl)-4-methylbenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Ethyl[3-(2-aminoethyl)phenyl]acetate|207.27 g/mol [benchchem.com]
- 3. Ethyl 2-[2-(2-aminoethyl)phenyl]acetate | C12H17NO2 | CID 170886460 - PubChem [pubchem.ncbi.nlm.nih.gov]
